An In-depth Technical Guide to Benzyl 3-(Boc-amino)propanoate (CAS No. 88574-54-3)
An In-depth Technical Guide to Benzyl 3-(Boc-amino)propanoate (CAS No. 88574-54-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
Benzyl 3-(Boc-amino)propanoate, with the Chemical Abstracts Service (CAS) number 88574-54-3, is a pivotal bifunctional molecule widely employed in the fields of medicinal chemistry and peptide science.[1] This compound incorporates a benzyl ester, which serves as a protecting group for the carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of protecting groups makes it a highly valuable building block for the synthesis of a diverse array of complex organic molecules, including β-peptides, peptide mimics, and pharmaceutical intermediates. The presence of the Boc group allows for selective deprotection of the amine under acidic conditions, while the benzyl ester can be removed through hydrogenolysis, providing orthogonal protection that is essential for multi-step synthetic strategies.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of Benzyl 3-(Boc-amino)propanoate is crucial for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 88574-54-3 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | |
| Appearance | Typically a colorless to light-yellow liquid or oil | [2] |
| Storage | 2-8°C, protected from moisture |
Spectroscopic Data:
The structural integrity and purity of Benzyl 3-(Boc-amino)propanoate are typically confirmed using a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is limited, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.3-7.4 ppm), a singlet for the benzylic protons (-CH₂-) around δ 5.1 ppm, signals for the methylene protons of the propanoate backbone, and a singlet for the nine equivalent protons of the Boc group at approximately δ 1.4 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the propanoate chain, and the characteristic signals for the quaternary and methyl carbons of the Boc group.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate groups (typically around 1710-1740 cm⁻¹), and C-O stretching frequencies.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 279.33.
Synthesis of Benzyl 3-(Boc-amino)propanoate: A Step-by-Step Protocol
The synthesis of Benzyl 3-(Boc-amino)propanoate is typically achieved through a two-step process starting from β-alanine. This involves the protection of the amino group with a Boc moiety, followed by the esterification of the carboxylic acid with a benzyl group.
Step 1: N-Boc Protection of β-Alanine
The initial step involves the reaction of β-alanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-β-alanine.
Experimental Protocol:
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Dissolve β-alanine in a suitable solvent system, such as a mixture of dioxane and water.
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Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0-5°C).
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Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture with an aqueous acid solution (e.g., KHSO₄) to protonate the carboxylic acid.
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Extract the N-Boc-β-alanine product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Step 2: Benzylation of N-Boc-β-Alanine
The second step is the esterification of the carboxylic acid of N-Boc-β-alanine with a benzylating agent, such as benzyl bromide or benzyl alcohol.
Experimental Protocol (using Benzyl Bromide):
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Dissolve the N-Boc-β-alanine obtained from Step 1 in an appropriate aprotic solvent, such as dimethylformamide (DMF).
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Add a base, such as cesium carbonate or triethylamine, to deprotonate the carboxylic acid.
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Add benzyl bromide to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure Benzyl 3-(Boc-amino)propanoate.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Benzyl 3-(Boc-amino)propanoate.
Applications in Drug Development and Peptide Synthesis
Benzyl 3-(Boc-amino)propanoate is a versatile intermediate with significant applications in the synthesis of biologically active molecules.
Synthesis of β-Peptides
One of the primary applications of this compound is in the synthesis of β-peptides.[4] β-Peptides are polymers of β-amino acids that can adopt stable secondary structures, similar to α-peptides, but are generally resistant to enzymatic degradation.[5] This property makes them attractive candidates for the development of novel therapeutics. Benzyl 3-(Boc-amino)propanoate serves as a fundamental building block for the introduction of β-alanine residues into a growing peptide chain. The Boc group can be selectively removed to allow for further chain elongation, and the benzyl ester protects the C-terminus until the final deprotection step.
Pharmaceutical Intermediates
Benzyl 3-(Boc-amino)propanoate and its derivatives are key intermediates in the synthesis of various pharmaceutical agents.[6] For instance, β-amino acid derivatives are integral components in the structure of certain β-lactam antibiotics.[7] The β-lactam ring is a core structural motif in many widely used antibacterial drugs. The ability to introduce a protected β-amino acid moiety is crucial for the construction of these complex molecules.
Furthermore, derivatives of this compound can be utilized in the synthesis of antiviral agents. For example, the core structure of some nucleoside analogs, which are a class of antiviral drugs, can be constructed using β-amino acid precursors.[4][8]
Diagram of Application in Bioactive Molecule Synthesis:
Caption: Role in bioactive molecule synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Benzyl 3-(Boc-amino)propanoate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety measures include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
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Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
Benzyl 3-(Boc-amino)propanoate (CAS No. 88574-54-3) is a strategically designed and highly versatile building block that plays a crucial role in modern organic and medicinal chemistry. Its orthogonal protecting groups facilitate the controlled and efficient synthesis of complex molecules, particularly β-peptides and pharmaceutical intermediates. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
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Bari, A., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. [Link]
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Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. [Link]
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Bari, A., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. [Link]
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Li, H., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]
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